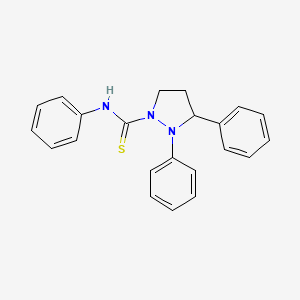![molecular formula C15H21N3O3 B12463487 N-cyclohexyl-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12463487.png)
N-cyclohexyl-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[(cyclohexylcarbamoyl)amino]-3-méthoxybenzamide est un composé organique appartenant à la classe des benzamides. Il se caractérise par la présence d'un groupe cyclohexylcarbamoyle lié à un groupe amino, qui est lui-même relié à une fraction 3-méthoxybenzamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[(cyclohexylcarbamoyl)amino]-3-méthoxybenzamide implique généralement la réaction de l'acide 3-méthoxybenzoïque avec l'isocyanate de cyclohexyle en présence d'un catalyseur approprié. La réaction est effectuée à des températures et pressions contrôlées pour assurer la formation du produit souhaité. La réaction peut être représentée comme suit :
[ \text{Acide 3-méthoxybenzoïque} + \text{Isocyanate de cyclohexyle} \rightarrow \text{N-[(Cyclohexylcarbamoyl)amino]-3-méthoxybenzamide} ]
Méthodes de production industrielle
Dans un contexte industriel, la production de N-[(cyclohexylcarbamoyl)amino]-3-méthoxybenzamide peut impliquer l'utilisation de réacteurs à grande échelle et de systèmes à flux continu pour optimiser le rendement et l'efficacité. Le processus peut également inclure des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir un produit de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[(cyclohexylcarbamoyl)amino]-3-méthoxybenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : Le groupe carbonyle dans la fraction benzamide peut être réduit pour former une amine.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés.
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Formation de N-[(cyclohexylcarbamoyl)amino]-3-hydroxybenzamide.
Réduction : Formation de N-[(cyclohexylcarbamoyl)amino]-3-aminobenzamide.
Substitution : Formation de divers benzamides substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le N-[(cyclohexylcarbamoyl)amino]-3-méthoxybenzamide possède plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour son potentiel en tant qu'inhibiteur d'enzyme ou modulateur de récepteur.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du N-[(cyclohexylcarbamoyl)amino]-3-méthoxybenzamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou moduler la fonction du récepteur en interagissant avec les sites de liaison. Ces interactions peuvent entraîner des modifications des voies de signalisation cellulaire et des réponses physiologiques.
Mécanisme D'action
The mechanism of action of N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[(Cyclohexylcarbamoyl)amino]cyclohexanecarboxamide
- Acide 4-[(Cyclohexylcarbamoyl)amino]butanoïque
- Acide 6-[(Cyclohexylcarbamoyl)amino]hexanoïque
Unicité
Le N-[(cyclohexylcarbamoyl)amino]-3-méthoxybenzamide est unique en raison de la présence du groupe méthoxy sur la fraction benzamide, ce qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurale le distingue d'autres composés similaires et peut contribuer à ses applications et effets spécifiques.
Propriétés
Formule moléculaire |
C15H21N3O3 |
|---|---|
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
1-cyclohexyl-3-[(3-methoxybenzoyl)amino]urea |
InChI |
InChI=1S/C15H21N3O3/c1-21-13-9-5-6-11(10-13)14(19)17-18-15(20)16-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,19)(H2,16,18,20) |
Clé InChI |
BNLZJHUPLXEAEA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NNC(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-[(5-chloropyridin-2-yl)imino]methyl]phenol](/img/structure/B12463417.png)



![N-(1,3-benzodioxol-4-ylmethyl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463443.png)




![4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B12463468.png)
![2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-](/img/structure/B12463474.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 2-[(phenylcarbonyl)amino]benzoate](/img/structure/B12463481.png)
![Glycine, N-1-naphthalenyl-, [(5-hydroxy-2-nitrophenyl)methylene]hydrazide](/img/structure/B12463495.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463500.png)
